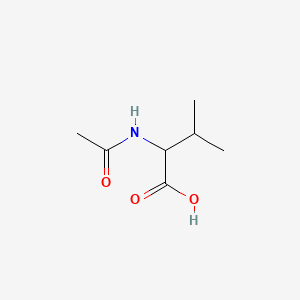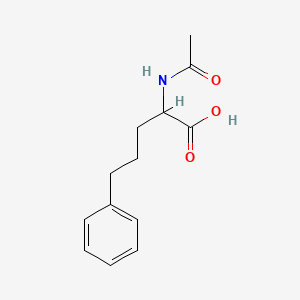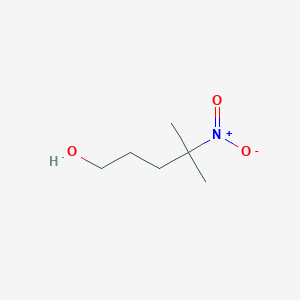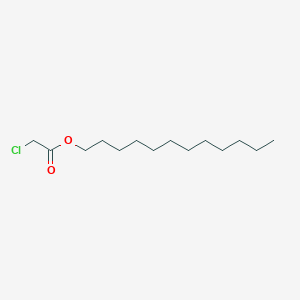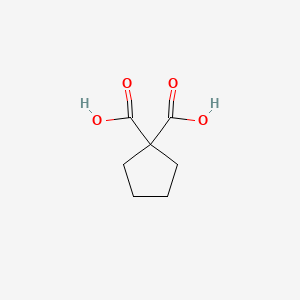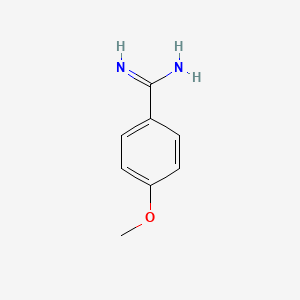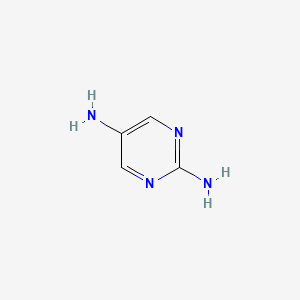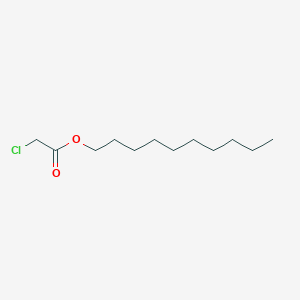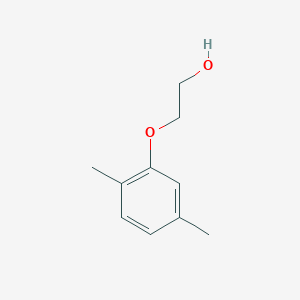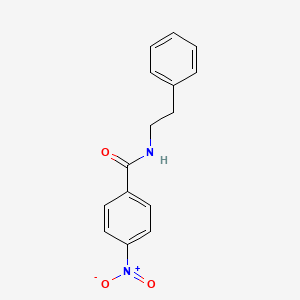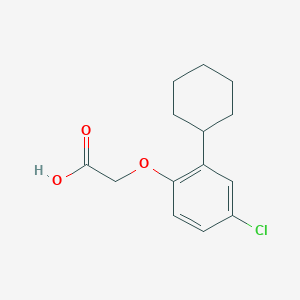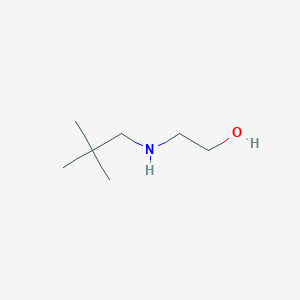
2-(Neopentylamino)ethanol
カタログ番号 B1361600
CAS番号:
7403-68-1
分子量: 131.22 g/mol
InChIキー: MTPDACKXWMOHEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
科学的研究の応用
Electrochemiluminescence
- Electrochemiluminescence Systems : Studies have explored the use of 2-(dibutylamino)ethanol (DBAE), a related compound, in electrochemiluminescence (ECL) systems. For instance, DBAE has been reported to be more efficient than tripropylamine (TPrA) for ECL of Ru(bpy) 3 2+. This suggests potential applications in analytical chemistry, particularly in the sensitive detection of substances like dopamine through the inhibition of ECL signals (Xue et al., 2009).
- ECL Intensity Enhancement : Another study found that using 2-(dibutylamino)ethanol in ECL with Ru(phen)(3)(2+) resulted in significantly enhanced ECL emission intensity, demonstrating its utility in analytical chemistry and potentially improving the sensitivity and range of ECL-based assays (Parveen et al., 2013).
Pharmacokinetics and Drug Interactions
- Ethanol and Drug Interactions : Research on ethanol, a core component of 2-(Neopentylamino)ethanol, has highlighted its interactions with various drugs and biological systems. This includes its metabolism by alcohol dehydrogenase and cytochrome P450, and its potential pharmacokinetic and pharmacodynamic interactions with other substances (Chan & Anderson, 2014).
Solvent Properties and Applications
- Solvent-Free Alkanolamines : Research comparing solvent-free alkanolamines, including 2-(isopropylamino)ethanol, a structural isomer of 2-(Neopentylamino)ethanol, with aqueous monoethanolamine (MEA) in CO2 absorption, indicates the potential of these compounds as efficient absorbents for CO2 capture. This highlights their relevance in environmental applications such as greenhouse gas control (Barzagli et al., 2016).
特性
IUPAC Name |
2-(2,2-dimethylpropylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)6-8-4-5-9/h8-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPDACKXWMOHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288256 | |
| Record name | 2-(neopentylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Neopentylamino)ethanol | |
CAS RN |
7403-68-1 | |
| Record name | NSC55114 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(neopentylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Ethylene oxide (2.5 ml, 5.0 mmol) cooled to −20° C. was slowly added to a solution of (2,2-dimethylpropyl)amine (13 g, 150 mmol) in methanol (15 ml) at −30° C. under argon. The mixture was stirred at ambient temperature for 16 hours. The solvent was evaporated, and the residue purified by distillation (b.p. 132° C. @ 9 mmHg) to yield 2-((2,2-dimethylpropyl)amino)ethanol (6.4 g, 97% yield):



Yield
97%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Diethylamino)methyl]-4-methoxyphenol](/img/structure/B1361517.png)
![S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate](/img/structure/B1361518.png)
